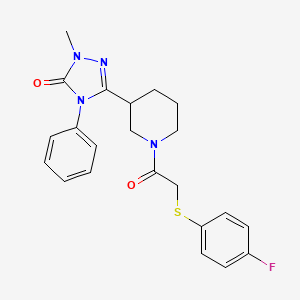

3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

描述

The compound 3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a triazolone derivative featuring a piperidine ring substituted with a thioacetyl group linked to a 4-fluorophenyl moiety. The core 1,2,4-triazol-5(4H)-one scaffold is substituted with a methyl group at position 1 and a phenyl group at position 3.

属性

IUPAC Name |

5-[1-[2-(4-fluorophenyl)sulfanylacetyl]piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O2S/c1-25-22(29)27(18-7-3-2-4-8-18)21(24-25)16-6-5-13-26(14-16)20(28)15-30-19-11-9-17(23)10-12-19/h2-4,7-12,16H,5-6,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYWMMHITWDOSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)CSC3=CC=C(C=C3)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. The compound's structure integrates various functional groups that may contribute to its pharmacological properties, making it a candidate for further research into its therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 426.51 g/mol. The presence of the fluorophenyl group and the triazole ring are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H23FN4O2S |

| Molecular Weight | 426.51 g/mol |

| Purity | ≥ 95% |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may exert effects by modulating pathways associated with cancer cell proliferation and survival.

Potential Mechanisms:

- Inhibition of Enzymatic Activity : The triazole moiety may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : The compound could interact with specific receptors, altering signaling pathways that regulate cell growth and apoptosis.

Biological Activities

Research indicates that compounds similar to 3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one exhibit various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of triazoles possess antimicrobial properties. The compound's structural features may enhance its efficacy against bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8–32 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

Quinazolinone derivatives are known for their anticancer properties. This compound's structural similarities suggest potential activity against various cancer cell lines, with preliminary findings indicating significant inhibition against several types.

Case Studies

- Case Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of triazole derivatives against Escherichia coli and Bacillus subtilis, revealing that modifications in the side chains significantly influenced their MIC values.

- Anticancer Screening : In vitro tests demonstrated that compounds with similar structures inhibited the growth of breast cancer cells, suggesting that 3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one could be a lead compound for developing new anticancer drugs.

相似化合物的比较

Structural and Functional Analogues

The following table summarizes key structural analogs, their molecular properties, and biological activities:

Key Structural Differences

- Piperidine vs. Morpholino Rings: The target compound’s piperidine moiety differs from Aprepitant-related analogs (e.g., CAS 1148113-53-4), which feature morpholino rings. Morpholino groups enhance metabolic stability and solubility, critical for CNS drugs .

- Thioacetyl vs. Oxygen-based Linkers : The thioacetyl group in the target compound may confer higher lipophilicity compared to oxygen-linked analogs (e.g., Aprepitant derivatives), influencing membrane permeability and bioavailability .

- Fluorophenyl Positioning: Para-fluorine substitution on the phenyl ring (target compound) vs. meta-fluorine in chromenone analogs () alters electronic properties and binding affinity to biological targets .

Research Findings and Data

Physicochemical Properties

- Melting Points : Thiol-containing analogs (195–197°C, ) exhibit lower melting points than oxygen-rich Aprepitant derivatives (e.g., 252–255°C in ), reflecting differences in crystallinity .

常见问题

Q. What are the recommended methods for optimizing the synthesis of this compound, particularly to improve yield and purity?

Methodological Answer: Synthetic routes for triazole-thione derivatives often involve multi-step condensation and cyclization reactions. For this compound, focus on:

- Stepwise functionalization : Introduce the 4-fluorophenylthioacetyl group to the piperidine ring before triazole formation to avoid steric hindrance. Use anhydrous conditions and catalytic bases like triethylamine for acetylation steps .

- Cyclization optimization : Employ microwave-assisted synthesis (e.g., 100–120°C, 30 min) to accelerate triazole ring closure while minimizing side products .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) and validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers approach structural characterization, particularly for resolving ambiguities in stereochemistry?

Methodological Answer:

- Single-crystal X-ray diffraction (XRD) : Grow crystals via slow evaporation in dichloromethane/methanol (1:1). Refine structures using SHELXL (v.2018/3) with anisotropic displacement parameters for non-H atoms. Validate geometry with WinGX/ORTEP for ellipsoid visualization .

- Complementary NMR analysis : Use -NMR to confirm fluorine substitution patterns and - HSQC to resolve overlapping signals in the piperidinyl region .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data, such as inconsistent enzyme inhibition results?

Methodological Answer:

- Assay standardization : Ensure consistent buffer conditions (e.g., pH 7.4 PBS with 1 mM DTT for thiol-sensitive targets). Include positive controls (e.g., known triazole-based inhibitors) to calibrate activity thresholds .

- Molecular docking validation : Use AutoDock Vina to model ligand-target interactions. Compare binding poses of active vs. inactive batches, focusing on the 4-fluorophenylthio group’s orientation relative to hydrophobic pockets .

- Batch reproducibility checks : Analyze impurities via LC-MS to rule out residual starting materials (e.g., unreacted piperidinyl intermediates) that may skew bioactivity .

Q. What computational strategies are recommended for predicting metabolic stability of this compound?

Methodological Answer:

- In silico metabolism prediction : Use Meteor Nexus to identify labile sites (e.g., triazole ring oxidation or thioacetyl hydrolysis). Cross-validate with experimental microsomal stability assays (human liver microsomes, NADPH cofactor) .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C–S bond in the thioacetyl group to assess susceptibility to enzymatic cleavage. Employ Gaussian 16 with B3LYP/6-31G* basis set .

Q. How should researchers address discrepancies in crystallographic data, such as unexpected unit cell parameters?

Methodological Answer:

- Twinned crystal analysis : Use SHELXD for initial structure solution and PLATON to check for twinning. Apply the Hooft parameter () to refine twinning fractions .

- Temperature-dependent studies : Collect data at 100 K and 293 K to assess thermal motion effects on bond lengths/angles. Compare anisotropic displacement parameters (ADPs) to identify dynamic disorder .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data reported in polar vs. nonpolar solvents?

Methodological Answer:

- Solubility profiling : Conduct parallel experiments in DMSO, ethanol, and chloroform using UV-Vis spectroscopy (λ = 254 nm). Account for aggregation effects by dynamic light scattering (DLS) .

- Hansen Solubility Parameters (HSP) : Calculate HSPs via HSPiP Software to rationalize discrepancies. The 4-fluorophenylthio group likely increases affinity for aromatic solvents (e.g., toluene) over alcohols .

Experimental Design Considerations

Q. What strategies mitigate degradation during long-term stability studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。